REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([I:10])[C:7]([I:11])=[CH:6][C:5]=1[N+:12]([O-:14])=[O:13])([O-])=O.N>C(O)C>[N+:12]([C:5]1[CH:6]=[C:7]([I:11])[C:8]([I:10])=[CH:9][C:4]=1[NH2:1])([O-:14])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=C1)I)I)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution was prepared from 3 gms
|
Type
|
TEMPERATURE
|
Details
|
while heating
|
Type
|
TEMPERATURE
|
Details
|
to refluxing temperature
|
Type
|
CUSTOM
|
Details
|
had reacted (about 8 hours)
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=C(C(=C1)I)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |